methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a spiro[3.3]heptane moiety and a pyrrole ring makes it a versatile scaffold for the development of new pharmaceuticals and chemical reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the spirocyclic structure, followed by functional group modifications to introduce the dimethylamino and sulfamoyl groups.
Cyclization: The initial step involves the formation of the spiro[3.3]heptane core. This can be achieved through a cyclization reaction of a suitable precursor, such as a cyclopropane derivative, under acidic or basic conditions.
Functional Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution reactions, while the sulfamoyl group can be added through sulfonation reactions using reagents like sulfamoyl chloride.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a condensation reaction involving an appropriate amine and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and functional group modifications, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Industrial Applications: Its potential use in the development of new materials and chemical reagents for industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological pathways. The dimethylamino and sulfamoyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane Derivatives: Compounds with similar spirocyclic structures, such as spiro[3.3]heptane-2,6-dicarboxylic acid, share some structural features but differ in their functional groups and overall reactivity.
Pyrrole Derivatives: Compounds like methyl 1H-pyrrole-2-carboxylate have similar pyrrole rings but lack the spirocyclic structure and additional functional groups.
Uniqueness
Methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate is unique due to its combination of a spirocyclic structure with a pyrrole ring and multiple functional groups. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
methyl 4-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-18(2)13-8-12(15(13)5-4-6-15)17-23(20,21)10-7-11(16-9-10)14(19)22-3/h7,9,12-13,16-17H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHHDIFOZVQHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C12CCC2)NS(=O)(=O)C3=CNC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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